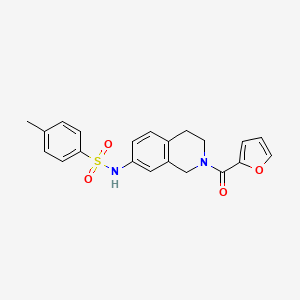

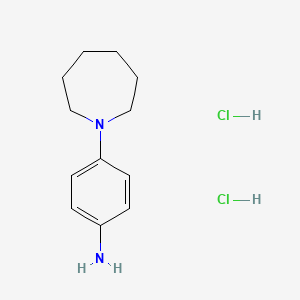

![molecular formula C22H17N3O3S B2914831 Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 923195-43-1](/img/structure/B2914831.png)

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate” is a chemical compound. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid resulted in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones . The intermediate products were isolated in some cases .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid gave angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .Applications De Recherche Scientifique

Synthesis of Hyperbranched Aromatic Polyamide

Research conducted by Yang, Jikei, and Kakimoto (1999) demonstrated the application of similar compounds in the synthesis of hyperbranched aromatic polyamides. Their work on thermal polymerization of related monomers showcases the potential of using "Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate" in creating novel polyamides with unique properties, such as high solubility in organic solvents and a range of molecular weights suitable for various applications in materials science (Yang, Jikei, & Kakimoto, 1999).

Development of Angular and Linear Isoindole Derivatives

Vasilin et al. (2015) explored reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid to produce angular and linear isoindole derivatives. This study indicates the potential of "this compound" in synthetic chemistry for generating complex heterocyclic structures, which could have implications in pharmaceutical research and development (Vasilin et al., 2015).

Concomitant Polymorphism Study

Özdemir et al. (2012) investigated the polymorphism of pyridine-2,6-dicarboxamide derivatives, which shares structural similarities with the compound . Their research not only contributes to the understanding of polymorphism in organic compounds but also suggests the relevance of "this compound" in studying and exploiting polymorphic properties for drug formulation and material science applications (Özdemir et al., 2012).

Facile Synthesis of Novel Heterocyclic Systems

Koza et al. (2013) reported on the synthesis of novel classes of compounds starting from structurally related esters. This research underscores the utility of "this compound" in the facile synthesis of a variety of heterocyclic systems, highlighting its potential in creating bioactive molecules for pharmaceutical applications (Koza et al., 2013).

Mécanisme D'action

Target of Action

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a novel biologically active pyridine derivative . The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases.

Mode of Action

It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s structure, particularly the presence of the thieno[2,3-b]pyridine moiety, is believed to play a crucial role in its antimicrobial activity .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their growth inhibition .

Result of Action

The compound exhibits good to strong antimicrobial activity against the target organisms. For instance, it has been found to prevent the growth of E. coli, B. mycoides, and C. albicans at various Minimum Inhibitory Concentration (MIC) levels . This indicates that the compound’s action results in significant molecular and cellular effects, leading to the inhibition of microbial growth.

Orientations Futures

Future research could focus on further improving the anti-proliferative activity of similar compounds, in particular by targeting an adjacent lipophilic pocket in the putative target enzyme phosphoinositide phospholipase C (PI-PLC) . This could involve synthesizing new compounds with different substituents at the amide nitrogen atom .

Propriétés

IUPAC Name |

methyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S/c1-28-22(27)14-9-5-6-10-17(14)24-20(26)19-18(23)15-11-12-16(25-21(15)29-19)13-7-3-2-4-8-13/h2-12H,23H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLFSSMHIROZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

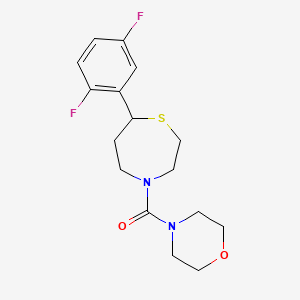

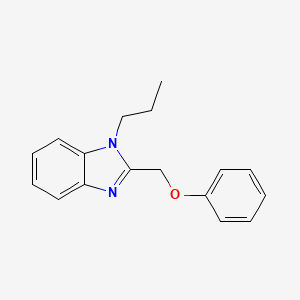

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one](/img/structure/B2914757.png)

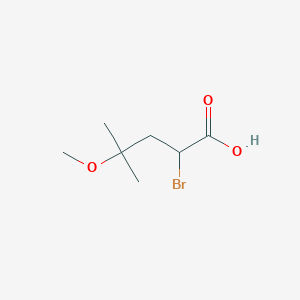

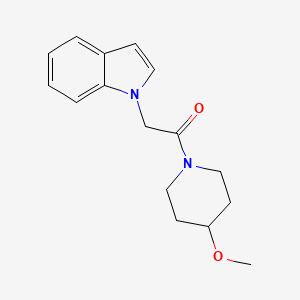

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)

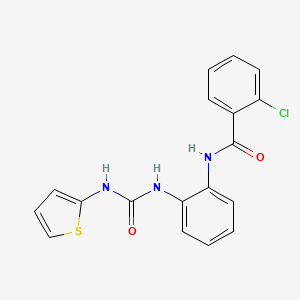

![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2914770.png)